molecular formula C30H50O B1674476 Lanosterol CAS No. 79-63-0

Lanosterol

Cat. No.: B1674476
CAS No.: 79-63-0
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-BQNIITSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanosterol is a tetracyclic triterpenoid and a critical intermediate in the biosynthesis of cholesterol and other sterols. It is synthesized from (S)-oxidosqualene via a cyclization reaction catalyzed by this compound synthase . As a precursor, this compound undergoes a series of enzymatic modifications, including demethylation and desaturation, to form cholesterol in mammals and ergosterol in fungi . Beyond its biosynthetic role, this compound has been implicated in therapeutic applications, such as reversing amyloid aggregation in cataracts and modulating proteostasis via disaggregation activity distinct from cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanosterol can be synthesized through the cyclization of squalene, a process catalyzed by the enzyme this compound synthase. The biosynthesis involves the conversion of two molecules of farnesyl pyrophosphate into squalene, which is then oxidized to 2,3-oxidosqualene. This intermediate undergoes a series of cyclization reactions to form this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as lanolin, a waxy substance derived from sheep’s wool. The crude this compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Lanosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Enzymes like this compound synthase and squalene monooxygenase.

Major Products:

Scientific Research Applications

Ophthalmological Applications

1.1 Cataract Treatment

Lanosterol has emerged as a promising candidate for non-surgical cataract treatment. Research indicates that it can reverse lens opacity by reducing protein aggregation in the lens, a primary cause of cataracts.

  • Mechanism of Action : this compound acts by enhancing the solubility of lens proteins and reducing oxidative stress, thereby restoring lens clarity. Studies have shown that this compound can depolymerize aggregated proteins and improve transparency in both animal models and human-derived lens structures.
  • Case Studies :
    • A study demonstrated that this compound administered via intravitreal injection significantly improved lens clarity in animal models by affecting calcium levels and oxidative stress markers .
    • Another research effort indicated that this compound could reverse opacity in congenital cataract patient-specific lentoid bodies derived from induced pluripotent stem cells, suggesting its potential for personalized medicine approaches in cataract treatment .

1.2 Mechanistic Insights

Recent molecular dynamics studies have provided insights into how this compound stabilizes the structure of damaged crystallins, preventing further aggregation. By acting as a "water blocker," this compound protects the hydrophobic core of proteins from solvent intrusion, thus maintaining their structural integrity under oxidative stress conditions .

Cancer Therapy

2.1 Anticancer Properties

This compound is also being investigated for its anticancer properties, particularly through its derivatives found in Ganoderma lucidum (Reishi mushroom). These derivatives exhibit significant cytotoxic effects on various cancer cell lines.

  • Research Findings :
    • Studies have shown that compounds derived from this compound possess anti-proliferative effects against breast, prostate, and colon cancers. For example, ganoderic acids derived from this compound have been linked to apoptosis induction in cancer cells .
    • The mechanism involves the modulation of signaling pathways such as JAK-STAT and NF-kB, which are critical in cancer cell proliferation and survival .

Industrial Applications

3.1 Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly antifungal agents. The inhibition of this compound 14α-demethylase is a key mechanism for azole antifungals, which target fungal ergosterol synthesis .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings/Studies
Cataract Treatment Reverses lens opacity by reducing protein aggregationEffective in animal models and patient-derived cells
Cancer Therapy Exhibits cytotoxic effects on various cancersModulates key signaling pathways; effective against multiple cancer types
Pharmaceuticals Precursor for antifungal drug synthesisInhibits ergosterol synthesis via targeting specific enzymes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrolanosterol

  • Structural Difference: Dihydrothis compound is the hydrogenated form of this compound, lacking the 24,25-double bond.
  • Stability: The absence of the 24,25-olefin makes dihydrothis compound less prone to oxidation, facilitating its use in synthetic studies .
  • Role in Research: Often preferred as a substrate for studying this compound 14α-demethylase (CYP51) due to its stability .

4,4-Dimethyl-cholesta-8,14-dien-3β-ol

  • Metabolic Role: An intermediate formed during the oxidative demethylation of this compound. Accumulates when CYP51 is inhibited by antifungal agents like fluconazole .
  • Structural Features: Retains the 8,14-diene system but lacks the 14α-methyl group of this compound .

This compound Acetate

  • Derivative: Acetylated at the 3β-hydroxy group of this compound.
  • Properties: Altered physical characteristics, such as melting point, compared to this compound . Commonly used in chemical studies to enhance solubility or stability.

Ergosterol (Fungi)

  • Biosynthetic Relationship: Ergosterol is the end product of this compound demethylation in fungi, essential for membrane integrity.
  • Antifungal Target: Inhibitors of CYP51 (e.g., fluconazole) block this compound-to-ergosterol conversion, leading to toxic methylated sterol accumulation .
  • Content in Fungal Cells: Ergosterol constitutes ~75% of sterols in untreated Candida albicans, while this compound is ~9% .

Cholesterol (Mammals)

  • Structural Difference: Cholesterol lacks the three methyl groups (4,4,14α) present in this compound.

Zymosterol and Lathosterol

  • Zymosterol: Intermediate in ergosterol biosynthesis; accumulates alongside this compound under CYP51 inhibition .
  • Lathosterol: A downstream marker of cholesterol biosynthesis, used to assess the efficacy of this compound demethylase inhibitors .

Pathway-Related Precursors and Derivatives

Squalene and Oxidosqualene

  • Precursors: Squalene epoxidation forms oxidosqualene, the direct precursor to this compound .
  • Enzymatic Targets: 2,3-Oxidosqualene:this compound cyclase (OSC) inhibitors (e.g., Ro 48-8.071) block this compound synthesis, reducing cholesterol levels .

Desmosterol

  • Accumulation: Desmosterol levels rise when 7-dehydrocholesterol reductase is inhibited, distinct from this compound’s regulatory role .

Research Findings and Therapeutic Implications

Antifungal Drug Design

  • CYP51 Inhibitors: Thiazolin-4-one derivatives and coumarins show enhanced antifungal activity by targeting this compound demethylation. Compound 10 and 9b exhibit 500-fold greater potency than fluconazole .
  • Mechanism: Inhibition leads to this compound accumulation and ergosterol depletion, disrupting fungal membranes .

This compound in Cataract Treatment

  • Therapeutic Role: this compound reverses lipid metabolism defects and amyloid aggregation in lens epithelial cells by modulating SREBP2 pathways .

Proteostasis Regulation

Data Tables

Table 1: Structural and Functional Comparison of Key Sterols

Compound Molecular Features Role in Biosynthesis Therapeutic Relevance References
This compound 4,4,14α-Trimethyl structure Cholesterol/ergosterol precursor Cataract treatment, proteostasis
Dihydrothis compound Saturated 24,25 bond Stable substrate for CYP51 studies Research tool
Ergosterol 8,24(28)-Diene system Fungal membrane component Antifungal target
Cholesterol No 4,4,14α-methyl groups Mammalian membrane component N/A

Table 2: Antifungal Activity of CYP51 Inhibitors

Compound Class Example Compounds Activity vs. Fluconazole Mechanism References
Thiazolin-4-ones 9b, 10 500-fold higher CYP51 inhibition, this compound accumulation
Coumarins Millettia derivatives Moderate to high Competitive CYP51 binding
Triazole Alcohols Fluconazole hybrids Enhanced efficacy Dual-targeting CYP51 and tubulin

Biological Activity

Lanosterol, a key intermediate in the biosynthesis of cholesterol, has garnered attention for its diverse biological activities, particularly in the context of immunity, neuroprotection, and cholesterol metabolism. This article delves into the biological activity of this compound, highlighting recent research findings and case studies that elucidate its mechanisms and potential therapeutic applications.

Overview of this compound

This compound is a tetracyclic triterpenoid synthesized from squalene in the cholesterol biosynthetic pathway. Its structure allows it to partake in various biological processes, influencing cellular functions and immune responses.

Immune Modulation

Recent studies have demonstrated that this compound plays a significant role in modulating immune responses, particularly in macrophages (MΦs).

  • Macrophage Activation : this compound accumulation in macrophages enhances their phagocytic activity while reducing the secretion of pro-inflammatory cytokines. This dual action promotes a more effective antimicrobial response and reduces the risk of excessive inflammation during infections .
  • Mechanistic Insights : The accumulation of this compound is linked to the downregulation of this compound 14α-demethylase (Cyp51A1) in TLR4-activated macrophages. This downregulation appears to be mediated by type I interferon signaling pathways, leading to increased survival rates in models of endotoxemic shock and improved bacterial clearance during infections with pathogens like Listeria monocytogenes .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties.

  • Neuroprotection Studies : In pharmacological screening, this compound analogs were identified as compounds that could potentially protect neurons from damage during ischemic events. These compounds were shown to reduce infarction size and neuronal damage when administered post-injury in animal models .
  • Mechanisms : The neuroprotective effects are thought to arise from this compound's ability to modulate cholesterol metabolism within neuronal cells. By influencing the levels of cholesterol and its precursors, this compound may help maintain membrane integrity and promote neuronal survival under stress conditions .

Cholesterol Biosynthesis Inhibition

This compound's role as a precursor in cholesterol biosynthesis has led to the exploration of its analogs as potential therapeutic agents for hypercholesterolemia.

  • Dual-Action Inhibitors : Research has focused on developing this compound analogs that inhibit key enzymes involved in cholesterol synthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). These analogs can effectively lower cholesterol levels without suppressing LDL receptor activity, which is crucial for maintaining lipid homeostasis .
  • Clinical Implications : The ability of these analogs to selectively inhibit HMGR while preserving LDL receptor function suggests their potential as safer alternatives to traditional statin therapies .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's biological activities:

Study Focus Findings References
Immune ModulationEnhances phagocytosis; reduces inflammatory cytokine secretion; improves survival in endotoxemic shock
NeuroprotectionReduces neuronal damage post-ischemia; maintains membrane integrity
Cholesterol BiosynthesisAnalog development shows potential for lowering cholesterol without affecting LDL receptor activity

Case Studies

  • Endotoxemic Shock Model : In a controlled study involving mice subjected to endotoxemic shock, those treated with ketoconazole (which increases intracellular this compound) exhibited significantly improved survival rates compared to untreated controls. This was attributed to reduced cytokine secretion and enhanced macrophage function .
  • Ischemic Stroke Model : In an ischemic stroke model using rats, administration of this compound analogs resulted in a marked reduction in infarction size and improved functional recovery post-injury, highlighting its potential therapeutic benefits in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for lanosterol biosynthesis, and how can researchers study its conversion to cholesterol?

this compound is synthesized from squalene via oxidosqualene cyclization catalyzed by this compound synthase (LSS) . To study its conversion to cholesterol, researchers employ isotopic tracing (e.g., ¹³C-labeled this compound) in cell cultures, followed by liquid chromatography-mass spectrometry (LC-MS) to track metabolic flux . Key parameters include measuring ¹³C incorporation into cholesterol and comparing enzyme kinetics between LSS mutants and wild-type models .

Q. How does this compound’s poor aqueous solubility influence experimental design in in vitro studies?

this compound’s solubility in water is negligible (~0.25 mg/mL in ethanol), requiring dissolution in organic solvents (e.g., DMSO or ethanol) followed by dilution in aqueous buffers (e.g., PBS) to ≤0.1% solvent concentration . Researchers must validate solvent biocompatibility using metabolic activity assays (e.g., resazurin reduction in bovine lens cultures) to avoid confounding effects .

Q. What methods are used to quantify this compound in biological samples like serum or plasma?

this compound concentrations in serum/plasma are measured via gas chromatography (GC) or LC-MS, calibrated against isotopic internal standards (e.g., d7-lanosterol). The LOINC code 74898-8 standardizes reporting in moles/volume, ensuring cross-study comparability . Pre-analytical steps include lipid extraction using hexane-isopropanol and derivatization for GC sensitivity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s efficacy for cataract reversal across models?

Discrepancies between bovine lens cultures (showing transient clarity improvement) and human lens epithelial cell models (no effect) may arise from species-specific crystallin aggregation mechanisms . To address this, researchers use:

  • Comparative proteomics to identify aggregation-prone proteins in human vs. animal lenses.
  • Standardized dosing protocols (e.g., 20 µM this compound in 0.1% DMSO) across models .
  • Long-term in vivo studies in transgenic animals with LSS mutations to assess cataract progression .

Q. How do isotopic labeling techniques elucidate this compound uptake and metabolism in neuronal cells?

Neuronal uptake of ¹³C3-lanosterol precomplexed with ApoE (40-fold higher efficiency vs. free this compound) is quantified using LC-MS. Key steps include:

  • Complexation protocols : Incubate this compound with ApoE (1:5 molar ratio) for 24 hours .
  • Metabolic tracing : Measure ¹³C-cholesterol levels normalized to cell count, with statistical validation (p < 0.01) .
  • Knockdown controls : Silencing LDLR or LSS to confirm pathway specificity .

Q. What biophysical methods characterize this compound’s effects on membrane properties?

this compound alters membrane thickness and rigidity, studied via:

  • Micropipette aspiration : Measures area compressibility modulus (e.g., 230 mN/m for this compound vs. 330 mN/m for cholesterol in POPC bilayers) .
  • Deuterium NMR : Quantifies lipid chain order (first moments ~0.15 for this compound vs. 0.22 for cholesterol) .
  • Bending rigidity assays : Use flicker spectroscopy to correlate hydrophobic thickness with sterol structure .

Q. How can researchers standardize assays for this compound’s therapeutic potential in ophthalmology?

Preclinical studies combine:

  • In vitro models : Bovine lens optical quality assays (laser-scanner) and metabolic activity (resazurin) under controlled this compound doses (5–50 µM) .
  • In vivo models : Transgenic mice with LSS mutations, monitored via slit-lamp imaging and lens opacity scoring .
  • Clinical trial frameworks : Phase I protocols (NCTXXXXX) assess topical this compound formulations, emphasizing safety thresholds for solvent residues (≤0.01% DMSO) .

Properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040744
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79-63-0
Record name Lanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lanosterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanosterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.5 °C
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanosterol
Reactant of Route 2
Lanosterol
Reactant of Route 3
Lanosterol
Reactant of Route 4
Lanosterol
Reactant of Route 5
Lanosterol
Reactant of Route 6
Lanosterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.